ethyl 6'-amino-3'-(3-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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Overview
Description
Ethyl 6’-amino-3’-(3-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyrano[2,3-c]pyrazole moiety, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of ethyl 6’-amino-3’-(3-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine, and ethyl acetoacetate . The reaction is usually carried out in the presence of a base catalyst such as potassium tert-butoxide in methanol solvent . Microwave irradiation can be used to accelerate the reaction, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex spiro compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6’-amino-3’-(3-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6’-amino-3’-(3-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate involves its interaction with various molecular targets. The indole moiety is known to participate in electrophilic substitution reactions, making it reactive towards various electrophiles . The pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other spiro[indole-pyrano[2,3-c]pyrazole] derivatives, which share the core structure but differ in their substituents. For example:
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.
6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyrano[2,3-c]pyrazole]: This compound features a cyano group and a pyridinyl substituent.
The uniqueness of ethyl 6’-amino-3’-(3-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N5O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl 6'-amino-3'-(3-nitrophenyl)-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carboxylate |
InChI |
InChI=1S/C22H17N5O6/c1-2-32-20(28)16-18(23)33-19-15(22(16)13-8-3-4-9-14(13)24-21(22)29)17(25-26-19)11-6-5-7-12(10-11)27(30)31/h3-10H,2,23H2,1H3,(H,24,29)(H,25,26) |
InChI Key |
MURHIBOGRAVOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NNC(=C2C13C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)[N+](=O)[O-])N |
Origin of Product |
United States |
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